molecular formula C25H27N3O3 B11331632 7-(2,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

7-(2,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11331632
M. Wt: 417.5 g/mol
InChI Key: BEBDBEZOGLRDGX-UHFFFAOYSA-N
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Description

“7-(2,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. The starting materials might include 2,4-dimethoxybenzaldehyde, 4-ethylphenylamine, and other reagents. The reaction conditions often involve:

    Condensation reactions: Combining aldehydes and amines under acidic or basic conditions.

    Cyclization: Forming the quinazolinone ring structure through intramolecular reactions.

    Purification: Using techniques such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For controlled synthesis and scalability.

    Continuous flow reactors: For efficient and consistent production.

    Quality control: Ensuring the purity and consistency of the compound through analytical methods like HPLC or NMR.

Chemical Reactions Analysis

Types of Reactions

“7-(2,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying reaction mechanisms.

Biology

Biologically, quinazolinone derivatives are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, compounds like “7-(2,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” may be explored for their therapeutic potential in treating various diseases.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “7-(2,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Inhibition of enzyme activity: By binding to the active site or allosteric sites.

    Modulation of receptor activity: By acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Such as 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.

    Phenylamino derivatives: Such as 4-phenylaminoquinazoline.

Uniqueness

“7-(2,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-2-(4-ethylanilino)-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H27N3O3/c1-5-16-6-8-18(9-7-16)27-25-26-15(2)24-21(28-25)12-17(13-22(24)29)20-11-10-19(30-3)14-23(20)31-4/h6-11,14,17H,5,12-13H2,1-4H3,(H,26,27,28)

InChI Key

BEBDBEZOGLRDGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=C(C=C(C=C4)OC)OC)C

Origin of Product

United States

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